|
REACTION_CXSMILES
|
[CH2:1]([C@@](C)(O)C(O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:14]([OH:19])(=[O:18])[C@H:15]([CH3:17])[OH:16].C(N(CC1C=CC=CC=1)C(=NC(C)C)O)(C)C>C1COCC1>[C:14]([O:19][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)(=[O:18])[CH:15]([CH3:17])[OH:16]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)[C@](C(=O)O)(O)C
|
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C([C@@H](O)C)(=O)O
|
|
Name
|
|
|
Quantity
|
23.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(O)=NC(C)C)CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
STIRRING
|
|
Details
|
is stirred intermittently for 1 h
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for 48 h at room temperature
|
|
Duration
|
48 h
|
|
Type
|
CUSTOM
|
|
Details
|
the diisopropylurea is removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the THF is evaporated under reduced pressure
|
|
Type
|
WAIT
|
|
Details
|
The resulting thick oil is pumped under high vacuum for 24 h
|
|
Duration
|
24 h
|
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)C)(=O)OCC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.4 g | |
| YIELD: PERCENTYIELD | 95% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
|
REACTION_CXSMILES
|
[CH2:1]([C@@](C)(O)C(O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:14]([OH:19])(=[O:18])[C@H:15]([CH3:17])[OH:16].C(N(CC1C=CC=CC=1)C(=NC(C)C)O)(C)C>C1COCC1>[C:14]([O:19][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)(=[O:18])[CH:15]([CH3:17])[OH:16]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)[C@](C(=O)O)(O)C
|
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C([C@@H](O)C)(=O)O
|
|
Name
|
|
|
Quantity
|
23.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(O)=NC(C)C)CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
STIRRING
|
|
Details
|
is stirred intermittently for 1 h
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for 48 h at room temperature
|
|
Duration
|
48 h
|
|
Type
|
CUSTOM
|
|
Details
|
the diisopropylurea is removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the THF is evaporated under reduced pressure
|
|
Type
|
WAIT
|
|
Details
|
The resulting thick oil is pumped under high vacuum for 24 h
|
|
Duration
|
24 h
|
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)C)(=O)OCC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.4 g | |
| YIELD: PERCENTYIELD | 95% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
|
REACTION_CXSMILES
|
[CH2:1]([C@@](C)(O)C(O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:14]([OH:19])(=[O:18])[C@H:15]([CH3:17])[OH:16].C(N(CC1C=CC=CC=1)C(=NC(C)C)O)(C)C>C1COCC1>[C:14]([O:19][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)(=[O:18])[CH:15]([CH3:17])[OH:16]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)[C@](C(=O)O)(O)C
|
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C([C@@H](O)C)(=O)O
|
|
Name
|
|
|
Quantity
|
23.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(O)=NC(C)C)CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
STIRRING
|
|
Details
|
is stirred intermittently for 1 h
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for 48 h at room temperature
|
|
Duration
|
48 h
|
|
Type
|
CUSTOM
|
|
Details
|
the diisopropylurea is removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the THF is evaporated under reduced pressure
|
|
Type
|
WAIT
|
|
Details
|
The resulting thick oil is pumped under high vacuum for 24 h
|
|
Duration
|
24 h
|
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)C)(=O)OCC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.4 g | |
| YIELD: PERCENTYIELD | 95% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |